(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Description
The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a heterocyclic small molecule featuring two key structural motifs:
- Imidazo[1,2-a]pyridine core: A nitrogen-rich bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .
- Pyrazine-pyrrolidine linker: A dimethylamino-substituted pyrazine ring connected via an oxygen atom to a pyrrolidine moiety, forming a methanone bridge to the imidazopyridine core. This structural arrangement may enhance solubility and binding affinity due to the basic dimethylamino group and flexible pyrrolidine spacer.
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-18(25-8-5-4-6-15(25)21-13)19(26)24-9-7-14(12-24)27-17-11-20-10-16(22-17)23(2)3/h4-6,8,10-11,14H,7,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSLCKYQXPZPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)OC4=NC(=CN=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on the structure and the known activities of similar compounds, it might interact with its targets by binding to specific enzymes or proteins, thereby inhibiting their function.
Biochemical Pathways
Given its potential anti-tubercular activity, it might interfere with the metabolic pathways of mycobacterium tuberculosis, leading to the inhibition of bacterial growth.
Pharmacokinetics
The molecular weight of the compound is 366425, which is within the acceptable range for drug-like molecules, suggesting it might have favorable pharmacokinetic properties.
Biological Activity
The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. It features a unique combination of structural motifs, including a dimethylamino-substituted pyrazine, a pyrrolidine ring, and an imidazo-pyridine moiety, which may confer distinct pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 302.33 g/mol. The presence of various functional groups enhances its solubility and may influence its pharmacokinetic properties, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes.
- Receptor Modulation : It could modulate the activity of certain receptors, influencing signaling pathways.
- Cell Cycle Regulation : Potential effects on cell cycle progression have been observed in related compounds.
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit various biological activities, including anticancer, antimicrobial, and neuroactive properties. Below is a summary of relevant findings:
Case Studies
- Anticancer Activity : A study evaluated the compound's effectiveness against multiple cancer cell lines, including MDA-MB-468 and HCT-15. The results indicated that it could suppress tumor growth significantly without causing weight loss in animal models, suggesting a favorable therapeutic index (IC50 values ranged from 80 to 200 nM) .
- Neuroprotective Effects : Another investigation focused on the neuroactive properties of similar compounds. The results suggested that they might protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Core Heterocycles: The target compound’s imidazo[1,2-a]pyridine core is simpler than the imidazo-pyrrolo-pyrazine in , which may confer distinct target selectivity .
Substituent Effects: The dimethylamino group on pyrazine in the target compound contrasts with the nitro group in ’s derivative. Nitro groups are electron-withdrawing and may reduce solubility, whereas dimethylamino is electron-donating and basic, improving aqueous solubility . The fluorophenyl group in increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target’s pyrazine-pyrrolidine system .
In contrast, ester linkers in are more hydrolytically labile, affecting metabolic stability .
Synthetic Routes :
- The target compound’s synthesis likely involves multi-step coupling of pre-functionalized pyrazine and imidazopyridine units. and highlight one-pot, two-step reactions for tetrahydroimidazopyridines, suggesting divergent synthetic strategies .
Research Findings and Implications
- Comparative studies with fluorophenyl derivatives () could clarify electronic effects on potency .
- Therapeutic Potential: The dimethylamino-pyrazine moiety may position the compound for central nervous system (CNS) applications, whereas nitro/cyano-substituted analogs () might favor peripheral targets due to reduced solubility .
- Patent Relevance : ’s imidazo-pyrrolo-pyrazines highlight the pharmaceutical industry’s interest in complex heterocycles, suggesting the target compound could be optimized for similar pipelines .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound with high purity?
Methodological Answer:
The synthesis typically involves:
- Coupling reactions between the pyrrolidine and pyrazine moieties under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Functional group protection/deprotection to prevent undesired side reactions, particularly for the dimethylamino and ketone groups .
- Optimization of reaction parameters :
- Temperature : Maintaining 60–80°C during nucleophilic substitution to balance reaction rate and by-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC .
Basic: Which analytical techniques are most reliable for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino δ ~2.8–3.2 ppm, imidazo[1,2-a]pyridine aromatic protons δ ~7.0–8.5 ppm) and confirms regiochemistry .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex heterocyclic systems .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected vs. observed) .
- X-ray crystallography (if crystalline): Resolves absolute configuration and bond angles, though limited by crystallizability .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer:
- Cross-validation : Combine multiple techniques (e.g., NMR, HRMS, IR) to confirm functional groups .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify discrepancies .
- Isotopic labeling : Trace unexpected peaks (e.g., deuterated solvents or synthetic intermediates) to rule out artifacts .
Advanced: What strategies improve the compound’s solubility and stability in biological assays?
Methodological Answer:
- Solvent optimization : Use co-solvents (e.g., DMSO-water mixtures) or surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Salt formation : React with HCl or citrate to improve crystallinity and stability .
- Formulation studies : Encapsulate in liposomes or cyclodextrins for controlled release in in vitro systems .
Advanced: How can reaction intermediates and by-products be systematically identified and characterized?
Methodological Answer:
- LC-MS monitoring : Track reaction progress in real-time to detect transient intermediates .
- Isolation via preparative HPLC : Separate by-products for individual NMR/HRMS analysis .
- Mechanistic studies : Use kinetic isotope effects or trapping agents (e.g., TEMPO) to elucidate reaction pathways .
Advanced: What in silico approaches predict the compound’s biological targets and binding modes?
Methodological Answer:
- Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to identify kinases or GPCRs as potential targets .
- QSAR modeling : Correlate structural features (e.g., pyrazine ring polarity, pyrrolidine flexibility) with bioactivity data from analogs .
- MD simulations : Assess binding stability over time (e.g., RMSD plots) to prioritize targets for experimental validation .
Advanced: How can structure-activity relationships (SAR) be systematically explored for derivatives?
Methodological Answer:
- Scaffold modification : Synthesize analogs with variations in:
- Pyrazine substituents (e.g., replacing dimethylamino with morpholino) .
- Pyrrolidine linker (e.g., substituting with piperidine for conformational studies) .
- Bioassay profiling : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cytotoxicity screens) .
- Pharmacophore mapping : Identify critical binding features (e.g., hydrogen bond donors/acceptors) using software like Schrödinger .
Key Challenges and Recommendations:
- Synthetic reproducibility : Document reaction conditions rigorously (e.g., moisture sensitivity of intermediates) .
- Biological specificity : Use orthogonal assays (e.g., SPR, ITC) to validate target engagement and rule off-target effects .
- Data transparency : Share raw spectral data and crystallographic files (e.g., CIF) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
